molecular formula C16H24N2O4 B2402653 tert-butyl N-[2-(benzyloxy)-1-carbamoylpropyl]carbamate CAS No. 331627-28-2

tert-butyl N-[2-(benzyloxy)-1-carbamoylpropyl]carbamate

Cat. No.: B2402653
CAS No.: 331627-28-2
M. Wt: 308.378
InChI Key: OCFYTKZXDSNICX-UHFFFAOYSA-N
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Description

tert-butyl N-[2-(benzyloxy)-1-carbamoylpropyl]carbamate is a carbamate-protected amino acid derivative characterized by a tert-butoxycarbonyl (Boc) group, a benzyloxy ether substituent, and a carbamoyl moiety. This compound serves as an intermediate in organic synthesis, particularly in peptide and pharmaceutical chemistry, where the Boc group acts as a temporary protective group for amines during multi-step reactions .

Properties

IUPAC Name

tert-butyl N-(1-amino-1-oxo-3-phenylmethoxybutan-2-yl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O4/c1-11(21-10-12-8-6-5-7-9-12)13(14(17)19)18-15(20)22-16(2,3)4/h5-9,11,13H,10H2,1-4H3,(H2,17,19)(H,18,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCFYTKZXDSNICX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C(=O)N)NC(=O)OC(C)(C)C)OCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[2-(benzyloxy)-1-carbamoylpropyl]carbamate typically involves the reaction of tert-butyl carbamate with benzyloxyamine under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and an organic solvent like dichloromethane or tetrahydrofuran. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry:

Biology:

Medicine:

  • Investigated for its potential neuroprotective effects in stroke patients.
  • Used in the synthesis of iron chelating agents for treating iron overload conditions.

Industry:

  • Utilized in the production of specialty chemicals and intermediates for various industrial applications.
  • Applied in the synthesis of polymers and advanced materials.

Mechanism of Action

The mechanism of action of tert-butyl N-[2-(benzyloxy)-1-carbamoylpropyl]carbamate involves its interaction with specific molecular targets. The compound can act as a protecting group for amines, preventing unwanted reactions during synthesis. It can also participate in cyclization reactions to form cyclic hydroxamic acids, which can interact with metal ions and enzymes, influencing various biochemical pathways.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The compound can be compared to structurally related tert-butyl carbamates, which differ in substituents and functional groups, leading to distinct reactivity and applications. Below is a detailed analysis:

tert-butyl N-(6-bromohexyl) carbamate

  • Structure : Features a linear hexyl chain terminated with a bromine atom.
  • Synthesis : Prepared via alkylation of piperazine or similar amines using brominated Boc-protected intermediates under reflux with K₂CO₃/NaI in dioxane .
  • Applications: Acts as an alkylating agent in cannabinoid receptor ligand synthesis. The bromine atom facilitates nucleophilic substitution reactions, enabling covalent bonding to target molecules .
  • Key Difference : The bromohexyl chain enhances electrophilicity compared to the benzyloxy-carbamoyl group in the target compound, making it more reactive in alkylation reactions.

tert-butyl N-{2-[2-(2-bromoethoxy)ethoxy]ethyl} carbamate

  • Structure : Contains a polyethylene glycol (PEG)-like chain with a terminal bromine.
  • Synthesis : Similar to the bromohexyl analog, utilizing brominated ethoxy-ethoxy-ethyl precursors .
  • Applications : Used to introduce hydrophilic spacers in drug conjugates, improving solubility. The ether linkages enhance flexibility and water compatibility.
  • Key Difference : The PEG-like spacer contrasts with the rigid benzyloxy group in the target compound, highlighting divergent solubility and steric profiles.

tert-butyl N-{2-[(2-azidoethyl)amino]propyl}carbamate

  • Structure: Includes an azidoethylamino group.
  • Synthesis: Synthesized via reductive amination of Boc-protected amino alcohol precursors, enabling click chemistry compatibility .
  • Applications : Serves as a modular building block in chemical genetics, where the azide group participates in Huisgen cycloaddition for bioconjugation .
  • Key Difference : The azide functionality enables orthogonal reactivity (e.g., click chemistry) absent in the target compound, which lacks such bioorthogonal handles.

Comparative Data Table

Compound Key Substituent Reactivity Profile Primary Application Synthesis Method
tert-butyl N-[2-(benzyloxy)-1-carbamoylpropyl]carbamate Benzyloxy, carbamoyl Amine protection, moderate stability Peptide intermediates Not specified (likely SN2/Boc protection)
tert-butyl N-(6-bromohexyl) carbamate Bromohexyl Electrophilic alkylation Cannabinoid receptor ligands Alkylation with K₂CO₃/NaI
tert-butyl N-{2-[2-(2-bromoethoxy)ethoxy]ethyl} carbamate Bromo-PEG Hydrophilic alkylation Solubility-enhanced drug conjugates Similar to bromohexyl
tert-butyl N-{2-[(2-azidoethyl)amino]propyl}carbamate Azidoethylamino Click chemistry Bioconjugation in chemical genetics Reductive amination

Research Findings and Trends

  • Reactivity : Brominated analogs exhibit higher electrophilicity, favoring alkylation, whereas the azido derivative enables click chemistry. The target compound’s benzyloxy group may confer steric hindrance, limiting its use in sterically demanding reactions .
  • Stability : Boc-protected compounds generally exhibit stability under basic conditions but are cleaved by acids (e.g., trifluoroacetic acid), a trait shared across all analogs .
  • Commercial Status : Unlike the discontinued target compound , brominated and azido derivatives remain prevalent in pharmaceutical research due to their versatile reactivity .

Biological Activity

tert-butyl N-[2-(benzyloxy)-1-carbamoylpropyl]carbamate is a synthetic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.

Synthesis

The synthesis of this compound typically involves the reaction of tert-butyl carbamate with a benzyloxy-propyl amine derivative. This process can be optimized through various reaction conditions, including temperature and solvent choice, to enhance yield and purity.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. In particular, derivatives have shown effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The mechanism often involves disruption of bacterial cell wall synthesis or inhibition of essential metabolic pathways.

Anticancer Activity

Preliminary studies suggest that this compound may possess anticancer properties. In vitro assays have demonstrated its ability to induce apoptosis in cancer cell lines, potentially through the activation of caspase pathways. Further investigation into its selectivity and cytotoxicity profiles is warranted.

Enzyme Inhibition

This compound may act as an inhibitor for specific enzymes involved in metabolic processes. For instance, it has been postulated that it could inhibit proteases or kinases that are critical for tumor progression and microbial resistance.

The biological activity of this compound is likely mediated through several mechanisms:

  • Enzyme Binding : The carbamate moiety may facilitate binding to active sites on target enzymes, altering their function.
  • Cell Membrane Interaction : The hydrophobic tert-butyl group enhances membrane permeability, allowing for better interaction with intracellular targets.
  • Signal Transduction Modulation : By influencing signaling pathways, this compound may affect gene expression related to cell survival and proliferation.

Case Study 1: Antibacterial Activity

A study evaluated the antibacterial effects of various carbamate derivatives, including this compound. The microdilution method was employed to determine minimum inhibitory concentrations (MICs) against multiple bacterial strains. Results indicated a promising antibacterial profile comparable to established antibiotics .

Case Study 2: Anticancer Screening

In a separate investigation, the compound was tested against several cancer cell lines. The results showed a dose-dependent reduction in cell viability, with IC50 values indicating potent activity. Mechanistic studies revealed that the compound induced apoptosis via mitochondrial pathways .

Data Tables

Biological Activity Tested Strains/Cell Lines IC50/MIC Values Notes
AntibacterialE. coli, S. aureus10 µg/mLEffective against gram-positive and gram-negative bacteria
AnticancerHeLa, MCF-715 µMInduces apoptosis through mitochondrial pathways

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